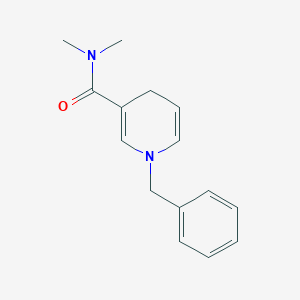![molecular formula C9H20OSi B14613851 Silane, trimethyl[(1-methylenepentyl)oxy]- CAS No. 60585-82-2](/img/structure/B14613851.png)
Silane, trimethyl[(1-methylenepentyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[(1-methylenepentyl)oxy]- is an organosilicon compound with the molecular formula C9H20OSi. This compound consists of a silane group bonded to a trimethyl group and a (1-methylenepentyl)oxy group. It is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(1-methylenepentyl)oxy]- typically involves the reaction of trimethylsilane with an appropriate (1-methylenepentyl)oxy precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[(1-methylenepentyl)oxy]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(1-methylenepentyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The trimethyl and (1-methylenepentyl)oxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, trimethyl[(1-methylenepentyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(1-methylenepentyl)oxy]- involves its interaction with various molecular targets. The compound can form stable bonds with oxygen and fluorine atoms, making it useful in applications requiring strong and durable chemical bonds. The pathways involved in its reactions include nucleophilic substitution and radical-mediated processes.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane compound with similar reactivity but lacking the (1-methylenepentyl)oxy group.
Phenylsilane: Contains a phenyl group instead of the (1-methylenepentyl)oxy group, leading to different chemical properties.
Trichlorosilane: A halogenated silane with distinct reactivity due to the presence of chlorine atoms.
Uniqueness
Silane, trimethyl[(1-methylenepentyl)oxy]- is unique due to the presence of the (1-methylenepentyl)oxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability.
Properties
CAS No. |
60585-82-2 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
hex-1-en-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H20OSi/c1-6-7-8-9(2)10-11(3,4)5/h2,6-8H2,1,3-5H3 |
InChI Key |
VLPIMARDMANELA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








phosphanium iodide](/img/structure/B14613819.png)




![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)

